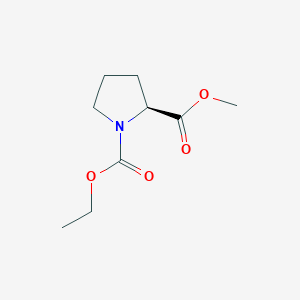

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate

Descripción general

Descripción

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an ethoxycarbonyl group and a carboxylate group attached to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes selective hydrolysis under alkaline conditions. The ethoxycarbonyl (N-protecting) and methyl ester (C-2) groups exhibit differential reactivity:

Key finding : Basic hydrolysis preserves stereochemistry at C-2, while acidic conditions lead to partial racemization .

Catalytic Hydrogenation

The pyrrolidine ring’s double-bond precursors (e.g., dihydropyrroles) are hydrogenated to yield the saturated scaffold:

| Substrate | Catalyst | Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Δ³-Pyrroline derivative | Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | cis-Selectivity (>95% de) |

Mechanistic insight : Chiral catalysts (e.g., formula M1/M2 in patents) enable cis-selectivity, avoiding racemic mixtures typically observed in non-chiral hydrogenations .

Alkylation and Racemization Studies

Alkylation at the nitrogen or C-2 position is feasible but risks racemization:

| Reaction Type | Reagents | Conditions | Racemization | Reference |

|---|---|---|---|---|

| N-Alkylation | RX, NaH/phase-transfer catalyst | DMF, 60°C | <5% | |

| C-2 Ester alkylation | Alkyl halides, LDA | THF, −78°C | 30–40% |

Critical note : Direct alkylation of the C-2 carboxylate (e.g., converting methyl ester to tert-butyl) induces significant racemization unless activated as a mixed anhydride .

Esterification and Protecting Group Strategies

The methyl ester can be selectively modified or replaced:

| Reaction | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Transesterification | Ethanol, H₂SO₄ | Reflux, 24 h | Ethyl ester (C-2) | |

| Diazomethane quench | CH₂N₂, ether | 0°C to RT, 10 min | Methyl ester preservation |

Structural analysis : X-ray crystallography confirms axial positioning of the methyl ester in the pyrrolidine ring, influencing reactivity .

Key Stability Considerations

-

Thermal stability : Decomposes above 200°C without racemization .

-

pH sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) .

This compound’s versatility in asymmetric synthesis and peptide chemistry is well-documented, with rigorous stereochemical control being paramount to avoid racemization in downstream applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate serves as an important building block in the synthesis of bioactive compounds. Its structural features allow for the development of various derivatives that exhibit significant biological activity. Notable applications include:

- Synthesis of Dipeptidyl Peptidase IV Inhibitors : Research has highlighted the potential of pyrrolidine derivatives in treating type II diabetes through the inhibition of Dipeptidyl Peptidase IV (DPP-IV) . this compound can be utilized as a precursor in synthesizing selective DPP-IV inhibitors.

- Antiviral and Anticancer Agents : The compound has been investigated for its role in developing antiviral and anticancer agents. The pyrrolidine ring structure is often associated with enhanced biological activity, making it a valuable component in drug design .

Synthetic Methodologies

The compound is crucial in organic synthesis, particularly in the preparation of other pyrrolidine derivatives. Key methodologies include:

- Chiral Synthesis : The compound's chiral nature allows for asymmetric synthesis, which is essential for producing enantiomerically pure compounds. Techniques such as catalytic hydrogenation can be employed to create specific stereoisomers without racemization .

- Use as an Intermediate : this compound is often used as an intermediate in synthesizing more complex molecules. For instance, it can be transformed into various functionalized pyrrolidines that serve different purposes in medicinal chemistry .

Case Study 1: Development of DPP-IV Inhibitors

A study focused on synthesizing new analogues of this compound that showed promising DPP-IV inhibitory activity. The synthesized compounds were evaluated for their potency and selectivity, revealing several candidates suitable for further development into therapeutic agents for type II diabetes management.

Case Study 2: Anticancer Drug Development

Another research effort involved using this compound to create novel anticancer agents targeting specific pathways involved in tumor growth. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as effective treatments.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Building block for bioactive compounds | DPP-IV inhibitors |

| Synthetic Methodologies | Intermediate for asymmetric synthesis | Functionalized pyrrolidines |

| Antiviral Agents | Precursor for antiviral drug development | Pyrrolidine derivatives |

| Anticancer Agents | Used in the design of anticancer therapeutics | Novel anticancer agents |

Mecanismo De Acción

The mechanism of action of Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The pyrrolidine ring and the ethoxycarbonyl group play crucial roles in stabilizing transition states and intermediates during chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2S)-pyrrolidine-2-carboxylate hydrochloride: Similar structure but lacks the ethoxycarbonyl group.

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate: Contains a hydroxymethyl group instead of an ethoxycarbonyl group.

Uniqueness

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate is unique due to the presence of both the ethoxycarbonyl and carboxylate groups, which confer distinct chemical reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis, providing an advantage over non-chiral analogs .

Actividad Biológica

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethoxycarbonyl group and a carboxylate moiety. The stereochemistry at the chiral center contributes to its biological properties. The compound's molecular formula is , and it has a molecular weight of 185.22 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of (S)-proline derivatives with ethyl chloroformate, followed by esterification processes. Various synthetic routes have been explored to optimize yield and purity, with methodologies including the use of catalytic systems to enhance reaction efficiency.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The following table summarizes key findings from recent studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Weak inhibition | |

| Pseudomonas aeruginosa | No significant effect | |

| Candida albicans | Moderate inhibition |

In vitro studies have demonstrated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing limited efficacy against Gram-negative strains like Escherichia coli. Notably, it demonstrated some antifungal activity against Candida albicans.

Anti-inflammatory Activity

Recent research has also explored the anti-inflammatory potential of this compound. In a study investigating its effects on inflammatory markers in vitro, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alhameed et al. (2020) assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The study involved disk diffusion methods on several bacterial strains. The results indicated that while the compound did not outperform established antibiotics, it exhibited promising activity against certain strains of Staphylococcus aureus.

Case Study 2: Inflammation Model

In another investigation, researchers evaluated the compound's effects in an animal model of acute inflammation induced by lipopolysaccharide (LPS). This compound was administered prior to LPS exposure, resulting in significantly lower levels of inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGTZNCRJOYQK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.